1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea is a complex organic compound characterized by its unique molecular structure and potential pharmacological applications. This compound has garnered attention in medicinal chemistry for its structural features that may contribute to biological activity.
The compound is classified under the category of substituted ureas, specifically featuring a piperidine moiety and a spiro-indene structure. Its chemical identity is confirmed by its CAS number 1422062-75-6, and it is known for its potential use in various therapeutic applications, particularly in the field of pain management and anti-inflammatory treatments .
The synthesis of 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea typically involves several key reactions:
The synthesis may utilize various reagents such as piperidine, methyl isocyanate, and suitable solvents like ethanol or dichloromethane to facilitate the reactions. Reaction conditions including temperature, time, and catalyst presence are critical for achieving high yields and purity of the final product .
The molecular formula for 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea is , with a molecular weight of 273.37 g/mol. The structure consists of a methyl group attached to a urea linkage, which connects to a spiro-indene-piperidine framework.
Key structural features include:
The compound can participate in various chemical reactions typical for substituted ureas, including:
Understanding these reactions is crucial for developing derivatives with enhanced pharmacological properties. The reaction mechanisms often involve transition states that can be analyzed using computational chemistry techniques to predict reactivity patterns .
The mechanism of action for 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea is not fully elucidated but may involve:
Experimental studies often measure pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles to assess efficacy and safety in vivo .
Relevant data from studies indicate that modifications to the structure can significantly influence these properties and enhance biological activity .
1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea has potential applications in:
Ongoing research aims to optimize its pharmacological profile through structural modifications and comprehensive biological testing .
The compound 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea belongs to the spiro[1,2-dihydroindene-3,4'-piperidine] structural class, characterized by a spirocyclic carbon shared between a 1,2-dihydroindene moiety and a piperidine ring. According to IUPAC conventions, "spiro" denotes a connection at a single quaternary carbon atom (C3), with numbering prioritizing the indene system before the heterocycle [1] [6]. The parent scaffold comprises a bicyclic indene unit fused to a monocyclic piperidine, creating a rigid three-dimensional architecture. Substituents are specified using locants: "6-methyl" indicates a methyl group at C6 of the indene ring, while "1-yl" in the urea side chain designates attachment at N1 of the piperidine [1] [4].
Structurally, this scaffold exhibits planar indene and chair-configured piperidine rings, enforced by the spiro junction. This conformation restricts molecular flexibility, promoting selective binding to biological targets. The urea group (-N(C=O)N-) is attached to the piperidine nitrogen, enabling hydrogen-bond donor/acceptor interactions critical for target engagement [5] [7]. Variations in substituents at the indene C6 position or piperidine N1 significantly influence steric and electronic properties, as shown below:
Table 1: Structural Features and Substituent Roles in Spiro[1,2-dihydroindene-3,4'-piperidine] Derivatives
Locant | Common Substituents | Role in Bioactivity |
---|---|---|
Indene C6 | Methyl, H, Halogen | Modulates lipophilicity and steric bulk |
Piperidine N1 | Urea, Carboxamide | Provides H-bonding motifs for target interaction |
Urea N' | Alkyl (e.g., Methyl) | Fine-tunes electronic properties and solubility |
This precise nomenclature and stereochemical definition enable targeted synthesis and structure-activity relationship studies in drug discovery [1] [6].
Spirocyclic ureas emerged as privileged scaffolds due to their balanced physicochemical properties and diverse target selectivity. Early work focused on non-spiro diaryl ureas like sorafenib, a kinase inhibitor approved in 2005. The integration of spirocyclic constraints addressed limitations such as metabolic instability and poor solubility [5] [8]. A pivotal advancement was disclosed in the patent WO2007057775A1, which detailed spiro[1,2-dihydroindene-3,4'-piperidine] ureas as delta opioid receptor modulators for neuropathic pain. This work demonstrated that spirocyclic cores enhance selectivity over orthosteric sites compared to linear analogues [7].
Synthetic methodologies evolved to access these complex frameworks. Key routes include:
Table 2: Evolution of Spirocyclic Ureas in Medicinal Chemistry
Phase | Example Compound | Therapeutic Target | Key Advancement |
---|---|---|---|
Early (2005) | Sorafenib (diaryl urea) | VEGFR/PDGFR kinases | Established urea as kinase hinge binder |
Intermediate (2012) | Regorafenib (diaryl urea) | Multikinase | Improved metabolic stability |
Modern (2018) | sEH inhibitor (±)-22 (spirocyclic) | Soluble epoxide hydrolase | Enhanced solubility (logD7.4 = 0.99) and oral bioavailability |
Bioisosteric replacements explored thioureas and amides, but unsubstituted ureas retained optimal hydrogen-bonding capacity for targets like soluble epoxide hydrolase (sEH), where spirocyclic inhibitor (±)-22 achieved 4.99 nM IC50 and >80% oral bioavailability in mice [5] [8].
Spirocyclic ureas, including 1-methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea, enable allosteric modulation of Central Nervous System targets—a paradigm distinct from orthosteric inhibition. Allosteric modulators bind to topographically distinct sites, inducing conformational changes that fine-tune receptor responses to endogenous ligands. This offers advantages in subtype selectivity and preservation of physiological signaling rhythms [3] [9].
Key mechanisms include:
Spiro[1,2-dihydroindene-3,4'-piperidine] ureas exhibit profiles suitable for Central Nervous System penetration:
Table 3: Allosteric Targets for Spirocyclic Ureas in Central Nervous System Disorders
Target Class | Receptor Example | Therapeutic Application | Advantage of Allosteric Modulation |
---|---|---|---|
GPCRs | mGlu5, mAChRs | Schizophrenia, Parkinson disease | Subtype selectivity avoids off-target effects |
Ion Channels | GABAA, NMDA | Anxiety, postpartum depression | Temporal preservation of physiological signaling |
Enzymes | Soluble epoxide hydrolase | Neuroinflammation, pain | Mitigates compensatory overactivation |
The constrained geometry of spirocyclic ureas allows precise interaction with less conserved allosteric sites. For example, delta opioid receptor PAMs derived from this scaffold avoid beta-arrestin recruitment linked to respiratory depression—a limitation of orthosteric opioids [3] [7] [9]. This exemplifies their potential in next-generation Central Nervous System therapeutics.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1